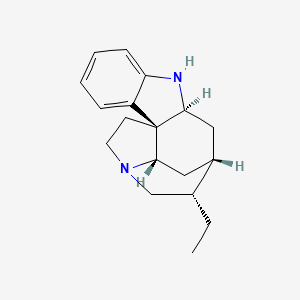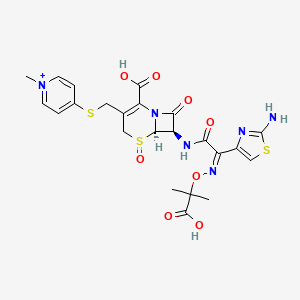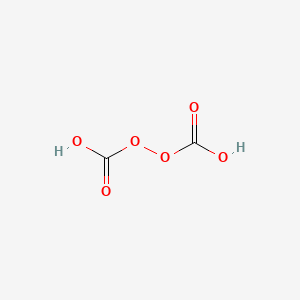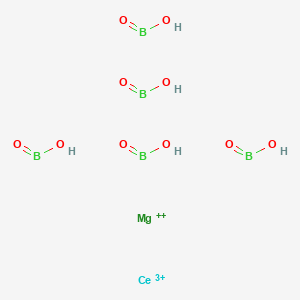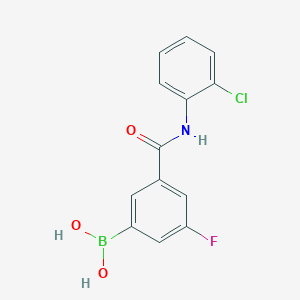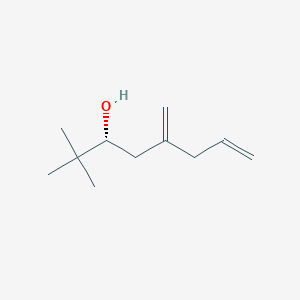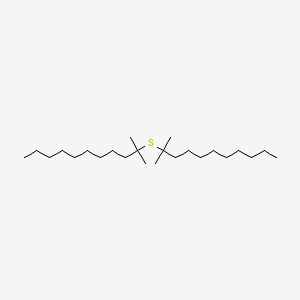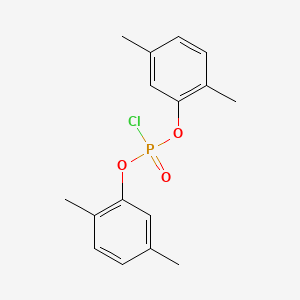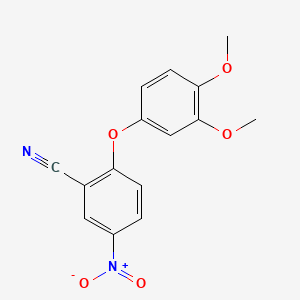
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- is an organic compound with a complex structure that includes a benzonitrile core substituted with a 3,4-dimethoxyphenoxy group and a nitro group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- typically involves multiple steps. One common method starts with the nitration of 2-(3,4-dimethoxyphenoxy)benzonitrile. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the nucleophile used, resulting in compounds with different functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy groups may enhance its binding affinity to certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Shares the 3,4-dimethoxyphenyl group but differs in the core structure and functional groups.
2-(3,4-Dimethoxyphenoxy)acetonitrile: Similar in structure but lacks the nitro group, leading to different chemical properties and reactivity.
Uniqueness
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the nitro and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
99902-83-7 |
|---|---|
Molekularformel |
C15H12N2O5 |
Molekulargewicht |
300.27 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C15H12N2O5/c1-20-14-6-4-12(8-15(14)21-2)22-13-5-3-11(17(18)19)7-10(13)9-16/h3-8H,1-2H3 |
InChI-Schlüssel |
RPIBXKIUACFKNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


